N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
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Overview
Description
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the sulfonamide moiety, and a 9,10-dioxoanthracene core. Anthraquinone derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with sulfonamide derivatives under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The methoxy group and sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
- N-(2-methoxyphenyl)-9,10-dioxoanthracene-3-sulfonamide
- N-(2-methoxyphenyl)-9,10-dioxoanthracene-4-sulfonamide
Uniqueness
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonamide group on the anthraquinone core can affect the compound’s ability to interact with molecular targets and its overall stability.
Biological Activity
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H17N1O6S1 with a molecular weight of 375.4 g/mol. The structure features a sulfonamide group, which is known for its ability to inhibit specific enzymes and alter cellular functions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to the inhibition of target enzymes such as carbonic anhydrases (CAs). This inhibition can disrupt tumor microenvironmental pH regulation, affecting cancer cell survival and proliferation .
- Cell Cycle Arrest : Studies have indicated that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Biological Activity in Cell Lines
Research has demonstrated the effects of this compound on various cancer cell lines:
Case Studies
- HT-29 Colon Cancer Cells : In a study focusing on HT-29 cells, treatment with this compound resulted in a significant decrease in cell viability under hypoxic conditions. This effect was more pronounced than under normoxic conditions, indicating that the compound may be particularly effective in targeting tumor cells in low oxygen environments .
- MDA-MB-231 Breast Cancer Cells : The compound also demonstrated inhibitory effects on MDA-MB-231 cells. The study revealed that higher concentrations led to reduced migration and invasion capabilities of these aggressive breast cancer cells .
- MG-63 Osteosarcoma Cells : In tests conducted on MG-63 cells, the compound exhibited concentration-dependent inhibition of cell growth. Compared to acetazolamide (AZM), a known carbonic anhydrase inhibitor, this compound showed superior efficacy in reducing cell viability under both normoxic and hypoxic conditions .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSIBYJYRZOYMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.